This compound is classified as a pharmaceutical intermediate and is primarily utilized in medicinal chemistry for the development of therapeutic agents. The compound's structure suggests potential interactions with biological targets, making it a subject of interest in drug discovery and development.
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide typically involves several synthetic steps:
This multi-step synthesis requires careful control of reaction conditions to optimize yield and purity.
The molecular formula for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide is , with a molecular weight of approximately 398.5 g/mol.
The compound's structural representation can be derived from its SMILES notation: CCN1C(=O)C(C)(C)COc2ccc(NC(=O)COc3ccccc3OC)cc21
, indicating specific connectivity among atoms that influence its properties and reactivity.
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions:
These reactions allow for further functionalization of the compound to enhance its biological activity or alter its physical properties.
The mechanism by which N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide exerts its effects is likely related to its interaction with specific molecular targets such as enzymes or receptors.
The compound's structure allows it to fit into binding sites on target proteins, potentially inhibiting or activating these targets. This interaction could influence various biochemical pathways relevant to therapeutic applications.
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide has several significant applications:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7